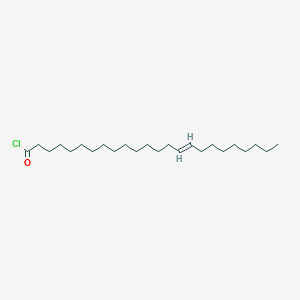
NervonoylChloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nervonoyl chloride, also known as 15(Z)-tetracosenoyl chloride, is an ester product derived from nervonic acid. Nervonic acid is a very long-chain monounsaturated fatty acid found predominantly in the white matter of mammalian brains. Nervonoyl chloride is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Nervonoyl chloride can be synthesized through the reaction of nervonic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction typically involves dissolving nervonic acid in an inert solvent such as dichloromethane, followed by the addition of the chlorinating agent. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting nervonoyl chloride is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of nervonoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: Nervonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Nervonoyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form corresponding nervonoyl derivatives.
Hydrolysis: In the presence of water or aqueous bases, nervonoyl chloride hydrolyzes to form nervonic acid and hydrochloric acid.
Reduction: Nervonoyl chloride can be reduced to nervonoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Conducted in aqueous solutions at ambient or slightly elevated temperatures.
Reduction: Performed in anhydrous ether or THF under inert atmosphere conditions.
Major Products:
Substitution Reactions: Nervonoyl amides, esters, and thioesters.
Hydrolysis: Nervonic acid.
Reduction: Nervonoyl alcohol.
科学研究应用
Nervonoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nervonoyl group into various molecules.
Biology: Employed in the study of lipid metabolism and the role of nervonic acid in the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its precursor, nervonic acid, which is essential for myelin sheath formation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of nervonoyl chloride is primarily related to its ability to form nervonoyl derivatives. These derivatives can interact with various molecular targets and pathways, particularly in the nervous system. Nervonic acid, the hydrolysis product of nervonoyl chloride, is a key component of sphingolipids and myelin sheaths in the brain. It plays a crucial role in maintaining the integrity and function of nerve cells .
相似化合物的比较
Erucic Acid Chloride: Similar in structure but with a shorter carbon chain.
Oleoyl Chloride: Another long-chain fatty acid chloride but with a different double bond position.
Palmitoyl Chloride: A saturated fatty acid chloride with a shorter chain length.
Uniqueness: Nervonoyl chloride is unique due to its very long-chain monounsaturated structure, which imparts specific properties and functions, particularly in the nervous system. Its derivatives are crucial for studying and potentially treating neurological disorders, making it distinct from other fatty acid chlorides .
属性
分子式 |
C24H45ClO |
|---|---|
分子量 |
385.1 g/mol |
IUPAC 名称 |
(E)-tetracos-15-enoyl chloride |
InChI |
InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9+ |
InChI 键 |
RAEHNDDDUYRIIC-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)Cl |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


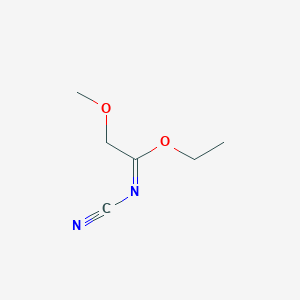

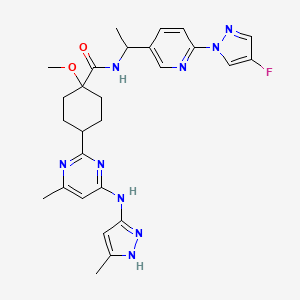
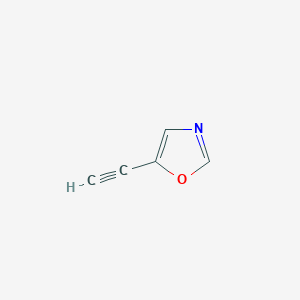
![rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308156.png)
![rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid](/img/structure/B12308158.png)

![2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12308160.png)
![[(1E)-2-(2,6-dichlorophenyl)-1-azavinyloxy]-N-[3-(2,6-dichlorophenyl)isothiazo l-4-yl]carboxamide](/img/structure/B12308166.png)

![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)
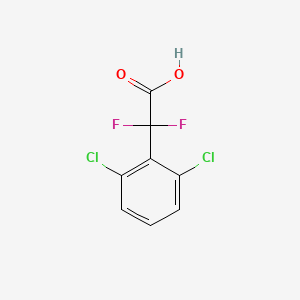
![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)
